Methyl 3-hydroxy-4-propionylbenzoate
Description
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 3-hydroxy-4-propanoylbenzoate |
InChI |
InChI=1S/C11H12O4/c1-3-9(12)8-5-4-7(6-10(8)13)11(14)15-2/h4-6,13H,3H2,1-2H3 |
InChI Key |
IVLNKWPOZJXANW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves two key steps:
- Esterification of the corresponding hydroxybenzoic acid to form the methyl ester.
- Friedel-Crafts acylation to introduce the propionyl group at the 4-position of the aromatic ring.
This approach is consistent with methods used for related compounds such as methyl 5-bromo-2-hydroxy-3-propionylbenzoate, where the benzoate ester is functionalized by acylation in the presence of Lewis acid catalysts.
Esterification of 3-hydroxybenzoic acid
The preparation begins with the methylation of 3-hydroxybenzoic acid to form methyl 3-hydroxybenzoate. This is commonly achieved by refluxing the acid in methanol with catalytic amounts of sulfuric acid:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | 3-Hydroxybenzoic acid (1 eq), MeOH, H2SO4 cat. | Reflux overnight |
| 2 | Concentration under reduced pressure | Methyl 3-hydroxybenzoate formed |
This method yields the methyl ester in good yield (typically >80%) and purity suitable for further functionalization.
Friedel-Crafts Acylation for Propionyl Group Introduction
The key step involves selective acylation at the 4-position of methyl 3-hydroxybenzoate using propionyl chloride and a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl3):
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Methyl 3-hydroxybenzoate, propionyl chloride (1.2 eq) | Formation of acylium ion intermediate |
| 2 | Anhydrous AlCl3 (catalytic to stoichiometric amounts) | Electrophilic substitution at 4-position |
| 3 | Reaction temperature: 0–25 °C, inert atmosphere (N2) | This compound formed |
| 4 | Quenching with ice-water, extraction with organic solvent | Isolation and purification by recrystallization or chromatography |
This Friedel-Crafts acylation is well-documented for related compounds, yielding the desired ketone-substituted benzoate ester with high regioselectivity and yields often exceeding 90%.
Alternative Protection Strategies
To improve regioselectivity and avoid side reactions such as polyacylation or acylation at undesired positions, protection of the hydroxy group may be employed:
- Benzylation of the hydroxy group before acylation, using benzyl bromide and potassium carbonate in acetone under reflux, protects the phenol functionality.
- After acylation, the benzyl protecting group can be removed by catalytic hydrogenation or other deprotection methods to regenerate the free hydroxy group.
This strategy enhances yields and purity by preventing side reactions during Friedel-Crafts acylation.
Summary of Preparation Methods
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Direct esterification + acylation | 3-Hydroxybenzoic acid, MeOH, H2SO4; propionyl chloride, AlCl3 | 80–95 | Simple, efficient; may require purification |
| Protection (benzylation) + acylation + deprotection | Benzyl bromide, K2CO3; propionyl chloride, AlCl3; catalytic hydrogenation | 85–90 | Improved regioselectivity; prevents side reactions |
Analytical Characterization Data
The prepared this compound is typically characterized by:
- NMR Spectroscopy :
- $$^{1}H$$ NMR shows aromatic protons, methyl ester singlet (~3.8 ppm), and propionyl methyl and methylene signals.
- $$^{13}C$$ NMR confirms carbonyl carbons of ester (~165–170 ppm) and ketone (~190–200 ppm).
- Infrared Spectroscopy (IR) :
- Strong carbonyl stretches around 1700 cm$$^{-1}$$ for ester and ketone groups.
- Broad O–H stretch near 3200–3500 cm$$^{-1}$$.
- Mass Spectrometry (MS) :
- Molecular ion peak consistent with molecular weight.
- Melting Point and Purity :
- Determined by recrystallization and chromatographic methods such as HPLC.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-4-propionylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 3-hydroxy-4-propionylbenzaldehyde or 3-hydroxy-4-propionylbenzoic acid.
Reduction: Formation of 3-hydroxy-4-propionylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-hydroxy-4-propionylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential bioactive properties, including antioxidant and antimicrobial activities.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives due to its preservative properties.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-4-propionylbenzoate involves its interaction with various molecular targets. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial actions.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Methyl 3-hydroxy-4-propionylbenzoate vs. Ethyl Benzoate Derivatives ()
Ethyl benzoate derivatives, such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate), share a benzoate backbone but differ in ester groups (ethyl vs. methyl) and substituents. Key distinctions:
- Ester Group Effects : Methyl esters typically exhibit lower molecular weights and higher volatility compared to ethyl esters. For example, methyl salicylate (152.15 g/mol) is more volatile than ethyl salicylate (166.17 g/mol) .

This compound vs. Methyl Salicylate ()
Methyl salicylate (2-hydroxybenzoic acid methyl ester) shares the methyl ester and hydroxyl group but lacks the propionyl substituent. Key differences:
- Polarity and Solubility: The propionyl group introduces a ketone functionality, increasing polarity compared to methyl salicylate’s methoxy-free structure.
- Applications : Methyl salicylate is widely used in topical analgesics, whereas the propionyl group in the target compound may lend itself to specialized polymer or pharmaceutical applications.
Physical and Chemical Properties ()

Table 1 summarizes inferred properties based on structural analogs:
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Water) |
|---|---|---|---|---|
| This compound* | ~208.2 | ~80–100 (estimated) | >250 (estimated) | Low (<0.1 g/100 mL) |
| Methyl salicylate | 152.15 | -8 | 222 | 0.07 g/100 mL |
| I-6230 (Ethyl derivative) | ~369.4 | Not reported | Not reported | Likely hydrophobic |
*Estimated based on structural analogs and computational methods .
Theoretical and Computational Insights ()
Computational studies on triazolone derivatives (e.g., B3LYP/6-311G(d,p) methods) highlight the role of substituents in electron distribution. For this compound:
- Mulliken Charges : The hydroxyl and propionyl groups may create localized charge regions, influencing hydrogen bonding and reactivity.
- Stability : The ester group’s electron-withdrawing nature could stabilize the aromatic ring, similar to observations in methyl salicylate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

